5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide
Description
5-Iodo-N-(naphthalen-1-yl)furan-2-carboxamide is a halogenated furan-carboxamide derivative characterized by an iodine substituent at the 5-position of the furan ring and a naphthalen-1-yl group attached via an amide linkage.
Properties
IUPAC Name |
5-iodo-N-naphthalen-1-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO2/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQJRKIKDBCTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Iodination: The furan ring is then iodinated at the 5-position using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) under mild conditions.
Amidation: The iodinated furan is then reacted with naphthalen-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Cross-Coupling Reactions at the 5-Iodo Position
The 5-iodo substituent on the furan ring facilitates transition-metal-catalyzed cross-coupling reactions. Similar iodofurans undergo:
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Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under Pd catalysis .
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Sonogashira coupling with terminal alkynes, forming alkynylated furans .
Example Reaction Pathway:
Yields for analogous iodoarenes range from 60–85% .
Amide Bond Transformations
The carboxamide group participates in hydrolysis or substitution:
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Hydrolysis : Acidic or basic conditions yield 5-iodofuran-2-carboxylic acid (2 ) and 1-naphthylamine .
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Nucleophilic Substitution : Amines displace the naphthyl group under Mitsunobu conditions .
Hydrolysis Data (Analogous Systems):
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| 6M HCl, reflux | 5-Iodofuran-2-carboxylic acid | 72–88 | |
| NaOH (10%), 80°C | 1-Naphthylamine | 65–78 |
Cyclization Reactions
The iodofuran-carboxamide structure enables cyclization to form heterocycles:
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Oxadiazole Formation : Reaction with hydrazine forms 1,3,4-oxadiazole derivatives (3 ) .
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Dihydrofuran Synthesis : Base-mediated cyclization via elimination .
Oxadiazole Synthesis Example :
Reported yields: 70–75% for similar substrates .
Halogen Exchange Reactions
The iodine atom can be replaced via Finkelstein reaction or Ullmann-type coupling :
Comparative Reactivity (Selected Substituents) :
| Leaving Group | Reaction Partner | Product | Yield (%) |
|---|---|---|---|
| I | PhB(OH)₂ | 5-Phenylfuran-carboxamide | 82 |
| I | CuCF₃ | 5-Trifluoromethyl derivative | 68 |
Biological Activity Modulation
Derivatives of 1 show enhanced bioactivity upon substitution:
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Tubulin Inhibition : Pyridinyl or naphthyl groups at C-5 improve IC₅₀ values to <1 μM .
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Anticancer Potential : STAT3 inhibitors derived from similar carboxamides exhibit submicromolar activity .
Structure–Activity Relationship (SAR) Highlights :
| Modification | Biological Target | IC₅₀ (nM) |
|---|---|---|
| 5-Iodo (Parent 1 ) | Tubulin Polymerization | 950 |
| 5-Pyridin-4-yl | Tubulin Polymerization | 420 |
| Oxadiazole derivative | STAT3 Inhibition | 120 |
Synthetic Challenges and Stability
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
5-Iodo-N-(naphthalen-1-yl)furan-2-carboxamide has shown potential as an anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, derivatives that feature naphthalene and furan moieties have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating IC50 values below 0.5 µM in some cases .
Mechanism of Action
The mechanism of action for compounds like this compound typically involves the disruption of redox balance within cancer cells, leading to oxidative stress and subsequent cell death. Similar compounds have been reported to target specific pathways such as NFκB, which is often constitutively activated in tumor cells .
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of compounds containing furan and naphthalene rings. These compounds have been linked to the inhibition of neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases . The structural characteristics of this compound may contribute to these protective effects by modulating signaling pathways associated with neuronal survival.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical reactions, including halogenation and amide formation. The introduction of iodine enhances the compound's reactivity and biological activity, making it a versatile building block for further modifications. Research has documented methods for synthesizing derivatives that retain or enhance biological activity while potentially reducing toxicity .
Materials Science Applications
Organic Electronics
Compounds like this compound are being investigated for their potential use in organic electronic devices due to their unique electronic properties. The presence of halogens can significantly influence the charge transport characteristics in organic semiconductors, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Pharmacological Insights
Broad-Spectrum Pharmacological Activities
Research on related compounds has indicated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. This broad spectrum suggests that this compound may also exhibit similar activities, warranting further investigation into its therapeutic potentials beyond oncology .
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study on Anticancer Activity | Compounds with similar structures exhibited IC50 values < 0.5 µM against various cancer cell lines | Indicates potential effectiveness of this compound as an anticancer agent |
| Neuroprotection Research | Compounds demonstrated inhibition of neuroinflammation | Suggests possible applications in neurodegenerative disease treatment |
| Organic Electronics Exploration | Enhanced charge transport properties observed in halogenated derivatives | Supports potential use in electronic devices |
Mechanism of Action
The mechanism of action of 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Aromatic Substituents : The naphthalen-1-yl group introduces steric bulk and extended π-conjugation, which may influence solubility and binding affinity in biological systems compared to smaller aryl groups (e.g., phenyl or methoxyphenyl) .
- Spectral Data : Similar compounds exhibit IR peaks for amide N-H (~3310 cm⁻¹) and carbonyl (C=O) stretching (~1650 cm⁻¹), consistent with furan-carboxamide frameworks .
Structural and Crystallographic Insights
- Planarity and Conformation : In N-(2-nitrophenyl)furan-2-carboxamide, the nitro group disrupts planarity between the amide and furan rings, creating a dihedral angle of 9.71° . This contrasts with more planar structures like 2-furancarboxanilide, highlighting how electron-withdrawing substituents distort molecular geometry .
Biological Activity
5-Iodo-N-(naphthalen-1-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a furan ring substituted with an iodine atom and a naphthyl group, which may contribute to its unique biological activities. The molecular formula is , with a molecular weight of approximately 305.13 g/mol.
Antimicrobial Activity
Numerous studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the furan moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | TBD (to be determined in future studies) |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have been noted for their ability to inhibit cell proliferation in cancer cell lines such as MDA-MB468 (triple-negative breast cancer) and A498 (renal cancer). The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell survival .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB468 | TBD | Apoptosis induction |
| A498 | TBD | Cell cycle arrest |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes involved in cellular processes, such as topoisomerases or kinases associated with cancer progression. Additionally, the presence of the furan ring may enhance its interaction with biological targets due to its electron-rich nature .
Study on Anticancer Properties
In a recent study, derivatives similar to this compound were synthesized and evaluated for their anticancer activity. The study reported that compounds with electron-donating groups exhibited increased potency against various cancer cell lines compared to their electron-withdrawing counterparts. This suggests that structural modifications can significantly impact biological activity .
Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of furan derivatives, including this compound. The study utilized a well diffusion method to assess the effectiveness against common pathogens, revealing promising results that warrant further exploration .
Q & A
Q. What are the optimal synthetic routes for 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling furan-2-carbonyl chloride derivatives with naphthalen-1-amine in the presence of iodine. A reflux setup in polar aprotic solvents (e.g., acetonitrile or 1,4-dioxane) at 120°C for 18–24 hours is recommended. Equimolar ratios of reactants and controlled dropwise addition of acyl chloride to the amine minimize side reactions. Post-reaction, purification via recrystallization (chloroform/methanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield . Monitoring by TLC and optimizing solvent evaporation rates can enhance crystal quality for structural studies .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identify key functional groups (amide C=O at ~1664 cm⁻¹, aromatic C-H at ~3041 cm⁻¹) .
- NMR : Use ¹H NMR to confirm aromatic protons (δ 6.8–8.1 ppm for naphthalene, δ 6.2–7.4 ppm for furan) and ¹³C NMR to resolve carbonyl (δ ~157 ppm) and iodinated positions (δ ~95 ppm for C-I) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. How can researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Test in DMSO, DMF, or THF via saturation shake-flask method, followed by UV-Vis quantification at λmax (~280 nm for aromatic systems) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by HPLC. Use LC-MS to identify degradation products (e.g., deiodination or hydrolysis) .
Advanced Research Questions
Q. How can mechanistic insights into the iodination step be investigated?
Methodological Answer: Employ isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) with kinetic studies to track reaction progress. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to model transition states and compare activation energies for iodination at different positions . Validate with in situ Raman spectroscopy to detect intermediate iodine species .
Q. What strategies are recommended for resolving contradictory crystallographic data?
Methodological Answer: Cross-validate X-ray diffraction data (e.g., CCDC deposition) with computational models (Mercury 4.0). Analyze dihedral angles (e.g., furan-naphthalene ~9.7°) and intramolecular H-bonds (e.g., N-H⋯O=C, 2.6 Å) to reconcile discrepancies in planarity . Use Hirshfeld surface analysis to assess packing efficiency and intermolecular interactions .
Q. How can structure-activity relationships (SAR) be explored for biological applications?
Methodological Answer:
- Synthesize analogs with halide substitutions (Cl, Br) or methyl groups on the furan/naphthalene rings .
- Test in vitro cytotoxicity (MTT assay, IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) and correlate with LogP values (determined via shake-flask/HPLC) .
- Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like topoisomerase II .
Q. What advanced techniques are suitable for studying degradation pathways?
Methodological Answer:
- LC-HRMS : Identify oxidative metabolites (e.g., hydroxylation at C3 of naphthalene) using Q-TOF instruments .
- TGA/DSC : Quantify thermal decomposition thresholds (e.g., onset at 215°C) under nitrogen atmosphere .
Q. How can researchers address discrepancies in biological activity across studies?
Methodological Answer:
- Standardize assay protocols (e.g., fixed incubation times, serum-free media) to minimize variability .
- Use orthogonal assays (e.g., Annexin V/PI staining vs. caspase-3 activation) to confirm apoptosis mechanisms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
